COTI-2

概要

説明

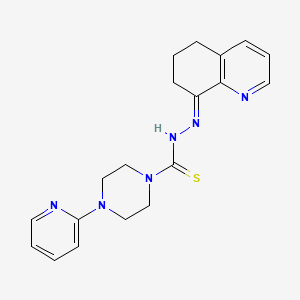

COTI-2, also known as this compound, is a thiosemicarbazone compound. It is known for its ability to activate mutant forms of the p53 protein, a crucial tumor suppressor in human cells. This compound has shown significant potential in cancer research due to its ability to induce apoptosis in various human tumor cells .

準備方法

The synthesis of COTI-2 involves multiple steps. The synthetic route typically includes the reaction of piperazine with carbon disulfide to form piperazinecarbothioic acid. This intermediate is then reacted with 4-(2-pyridinyl)-2-(6,7-dihydro-8(5H)-quinolinylidene)hydrazide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

化学反応の分析

COTI-2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its properties and activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

COTI-2 has several scientific research applications:

Cancer Research: It is used to study the activation of mutant p53 proteins and their role in inducing apoptosis in tumor cells.

Cell Signaling: The compound is used to investigate cell signaling pathways, particularly those involving the p53 protein.

Drug Development: Due to its potential in cancer therapy, it is being explored as a lead compound for developing new anticancer drugs.

作用機序

The primary mechanism of action of COTI-2 involves the activation of mutant p53 proteins. By binding to these mutant forms, the compound restores their tumor-suppressing functions, leading to the induction of apoptosis in cancer cells. This process involves various molecular targets and pathways, including the activation of pro-apoptotic genes and inhibition of cell proliferation .

類似化合物との比較

Compared to other thiosemicarbazone compounds, COTI-2 is unique due to its specific activation of mutant p53 proteins. Similar compounds include:

Triapine: Another thiosemicarbazone with anticancer properties, but it primarily inhibits ribonucleotide reductase.

Dp44mT: A thiosemicarbazone that targets iron metabolism in cancer cells.

The uniqueness of this compound lies in its ability to selectively activate mutant p53 proteins, making it a promising candidate for targeted cancer therapy .

生物活性

COTI-2 is a novel thiosemicarbazone derivative that has garnered attention for its potential as an anti-cancer agent, particularly through its ability to reactivate mutant p53 proteins, which are implicated in a wide array of malignancies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy across different cancer types, and clinical trial outcomes.

This compound's primary mechanism involves the reactivation of mutant p53 proteins, restoring their function and enabling them to regulate target genes effectively. Research indicates that this compound can normalize wild-type p53 target gene expression and restore DNA binding properties to mutant p53 proteins in various cancer cell lines. This activity leads to several downstream effects:

- Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells by triggering DNA damage and replication stress responses. In studies involving head and neck squamous cell carcinoma (HNSCC) and triple-negative breast cancer (TNBC), this compound treatment resulted in significant apoptosis as evidenced by increased Annexin V positivity .

- Activation of Cellular Pathways: The compound activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (mTOR) pathways, crucial for cell growth and proliferation. This dual action contributes to its anti-proliferative effects across various cancer types .

Efficacy in Preclinical Studies

This compound has demonstrated potent anti-cancer activity in both in vitro and in vivo models:

| Cancer Type | Model Type | Dose/Concentration | Efficacy Observed |

|---|---|---|---|

| HNSCC | Orthotopic Mouse Model | 10 mg/kg | Significant reduction in tumor volume |

| Triple-Negative Breast Cancer | In vitro | 115 nM | Induced apoptosis in treated cells |

| Colorectal Cancer | Xenograft Model | 10 mg/kg | Delayed tumor growth significantly |

| Glioblastoma | Xenograft Model | 10 mg/kg | Extended time to reach tumor volume |

In colorectal cancer models, this compound exhibited superior anti-proliferative effects compared to established therapies like cetuximab and erlotinib, highlighting its potential as a more effective treatment option .

Clinical Trials

This compound is currently undergoing clinical evaluation. A Phase I trial assessed its safety and efficacy in patients with recurrent gynecological cancers. Key findings include:

- Patient Demographics: The trial enrolled 24 patients with a median age of 60 years who had undergone multiple prior therapies.

- Dosage and Tolerability: The recommended phase II dose (R2PD) was established at 1.0 mg/kg. Notable adverse events included nausea (67%), vomiting (67%), and fatigue (54%), but these were generally manageable .

- Efficacy Outcomes: Among evaluable patients, signs of disease stability were observed, with some patients showing stable disease after treatment .

Case Studies

Several case studies have illustrated the promising results associated with this compound treatment:

- Head and Neck Cancer: A patient with advanced HNSCC showed significant tumor reduction following a regimen including this compound combined with cisplatin, indicating enhanced therapeutic efficacy when used in conjunction with traditional chemotherapy .

- Triple-Negative Breast Cancer: In a cohort study, several patients treated with this compound exhibited marked tumor regression, correlating with increased levels of apoptotic markers post-treatment .

特性

IUPAC Name |

N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDAKQMBNSHJJB-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039455-84-9 | |

| Record name | COTI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039455849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COTI-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTA1O65BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。